![molecular formula C14H12N2O2S B1443912 1-methyl-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid CAS No. 1496112-67-4](/img/structure/B1443912.png)
1-methyl-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid
Overview
Description
“1-methyl-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid” is a chemical compound with the molecular formula C14H12N2O2S . It is a powder in physical form .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-methyl-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid” include a molecular weight of 272.33 . It is a powder in physical form . The compound is stored at room temperature .Scientific Research Applications
Synthesis and Characterization
- The compound is utilized in synthesizing derivatives with potential anti-tubercular activity. For instance, derivatives including N-Methyl Anthranilic acid and thiophene-2-carboxylic acid have shown significant antibacterial activity against Mycobacterium tuberculosis (Nagaladinne, Hindustan, & Nayakanti, 2020).
Electrophilic Substitution Reactions
- Electrophilic substitution reactions such as nitration, bromination, and sulfonation are studied using this compound. The compound's synthesis involves the Weidenhagen reaction, followed by N-methylation, allowing exploration of various chemical transformations (El’chaninov & Aleksandrov, 2016).
Antimicrobial and DNA Binding Properties
- A derivative, 2-(Thiophen-2-yl)-1-((thiophen-2-yl)methyl)-1H-1,3-benzodiazole, has been synthesized and characterized for its antimicrobial properties and DNA binding behavior. The compound's efficacy against bacterial and fungal strains and its antioxidant properties are noteworthy (Latha, Kodisundaram, Sundararajan, & Jeyakumar, 2014).
Anti-Tumor Applications
- This compound is involved in synthesizing derivatives with potential anti-tumor properties. For example, some derivatives have shown promising activities against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016).
Corrosion Inhibition
- Derivatives of this compound have been studied for their corrosion inhibition properties, particularly for mild steel in sulfuric acid. These studies contribute to understanding the mechanisms of corrosion prevention (Ammal, Prajila, & Joseph, 2018).
properties
IUPAC Name |
1-methyl-2-(thiophen-2-ylmethyl)benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-16-12-5-4-9(14(17)18)7-11(12)15-13(16)8-10-3-2-6-19-10/h2-7H,8H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPQOTVXFIEFRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)O)N=C1CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine](/img/structure/B1443831.png)
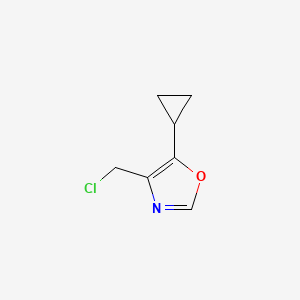
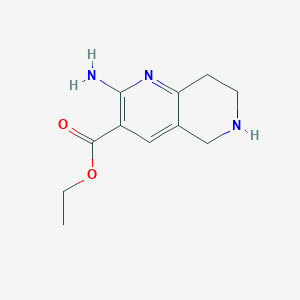
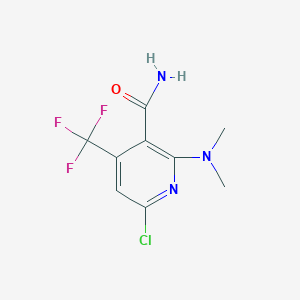

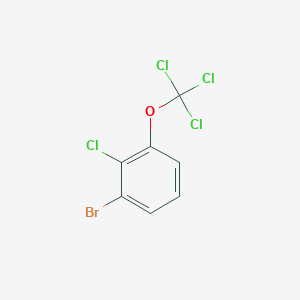
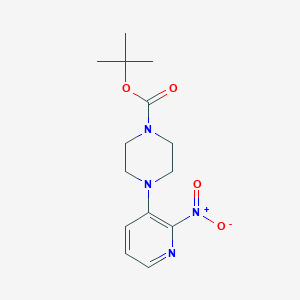
![tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1443844.png)
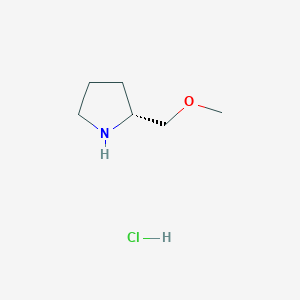
![2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1443848.png)

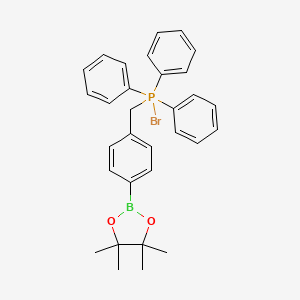
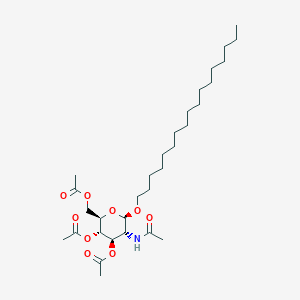
![9-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole](/img/structure/B1443852.png)